N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
Description
This compound features a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 3. The thiazole ring is connected via an ethyl linker to an ethanediamide group, which is further substituted with a 3-methylphenyl moiety.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-14-6-5-7-17(12-14)26-22(28)21(27)24-11-10-20-15(2)25-23(31-20)16-8-9-18(29-3)19(13-16)30-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPZQMQOECEGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Contains a 3,4-dimethoxyphenethylamine backbone linked to a benzamide group.
- Key Differences : Lacks the thiazole ring and ethanediamide moiety present in the target compound.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Significance : Demonstrates the role of the 3,4-dimethoxyphenyl group in modulating electronic properties and binding to CNS targets.
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide
Structure: Features a thiazolo-triazole hybrid ring system with a 4-methoxyphenyl substituent and a chloro-methylphenyl group.
4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine
- Structure : Combines a thiazole ring with a dichlorophenyl group and a pyrimidine amine.
- Key Differences : Dichlorophenyl substituents increase lipophilicity and electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
Target Compound: Molecular weight = 473.98 g/mol. The 3,4-dimethoxy groups enhance water solubility relative to non-polar analogs. Analog in : Shares the same molecular weight but replaces the 3-methylphenyl group with a 3-chloro-4-methylphenyl group, increasing lipophilicity (ClogP ~3.5 vs. ~3.0 for the target) .
Anti-Proliferative and Enzyme Modulation
Thiazole derivatives in and exhibit anti-proliferative activity, suggesting the target compound may share similar mechanisms, such as kinase inhibition or DNA intercalation .
Structural Insights from Crystallography
- reports X-ray structures of thiazole-containing analogs, emphasizing the planar geometry of the thiazole ring and its role in π-π stacking interactions with biological targets .
Comparative Data Table
| Compound Name | Molecular Weight | Key Substituents | Biological Activity/Notes |
|---|---|---|---|
| Target Compound | 473.98 | 3,4-Dimethoxyphenyl, 4-methylthiazole, 3-methylphenyl | Research compound; structural focus |
| Rip-B () | ~329.38 | Benzamide, 3,4-dimethoxyphenethyl | Potential CNS activity; high yield (80%) |
| N-(3-Chloro-4-methylphenyl)-... () | ~520.34 | Thiazolo-triazole, 4-methoxyphenyl | Enhanced metabolic stability |
| 4-{2-[(3,4-Dichlorophenyl)... () | ~468.35 | Dichlorophenyl, pyrimidine amine | Crystallographically characterized |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for optimizing the synthetic yield of this compound?
- Methodological Answer :
- Step 1 : Use a multi-step synthesis approach. For example, start with coupling reactions involving chloroacetyl chloride and substituted thiazole precursors in dioxane with triethylamine as a base, as described in similar ethanediamide syntheses .
- Step 2 : Purify intermediates via recrystallization (e.g., ethanol-DMF mixtures) to remove unreacted starting materials .
- Step 3 : Monitor reaction progress using TLC and optimize stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to reagent) to minimize side products .
- Step 4 : Final purification via column chromatography with gradients of ethyl acetate/hexane (20–80%) improves yield .
Q. How can researchers confirm the molecular structure and purity of the compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions (e.g., methoxy groups at 3,4-positions on phenyl rings) .
- Infrared Spectroscopy (IR) : Confirm functional groups like amide C=O stretches (~1650–1700 cm) and thiazole C-S bonds (~650 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using reverse-phase chromatography with UV detection at λmax ~255 nm .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (e.g., against E. coli, S. aureus) with MIC values compared to standard antibiotics .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with cisplatin as a positive control .
- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., high in vitro vs. low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (e.g., shake-flask method) and metabolic stability in liver microsomes to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect degradation products under physiological pH (e.g., hydrolysis of amide bonds) .
- Comparative Assays : Replicate in vitro conditions (e.g., serum protein content, hypoxia) in vivo to isolate confounding factors .
Q. What strategies are effective for designing target-specific analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replace 3,4-dimethoxy with halogenated phenyl groups) and test binding affinity via surface plasmon resonance (SPR) .
- Computational Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., EGFR kinase) and prioritize analogs with higher docking scores .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and tissue penetration .
Q. How to assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points .
- Photostability : Expose to UV light (λ = 254 nm) for 24–72 hours and monitor degradation via HPLC .
- pH-Dependent Stability : Incubate in buffers (pH 1–10) at 37°C for 48 hours; quantify intact compound using LC-MS .
Data Contradiction Analysis
Example Scenario : Conflicting reports on COX-2 inhibition potency.
- Hypothesis 1 : Assay variability (e.g., fluorometric vs. ELISA methods).
- Resolution : Standardize protocols using recombinant human COX-2 and measure IC values in triplicate .
- Hypothesis 2 : Structural analogs with minor modifications (e.g., methyl vs. trifluoromethyl groups) exhibit divergent activities.
Key Structural and Functional Analogues
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
